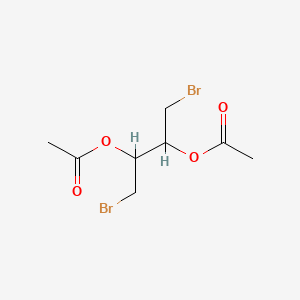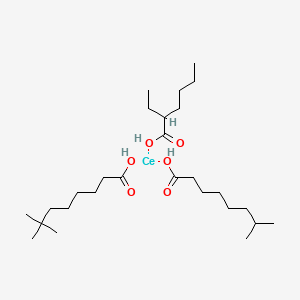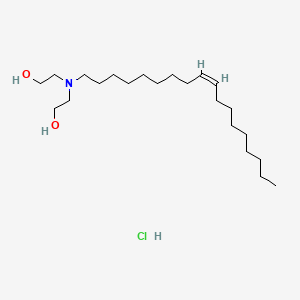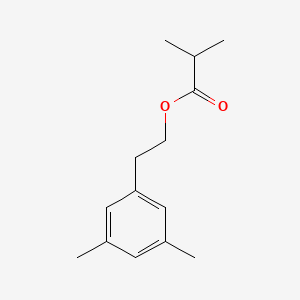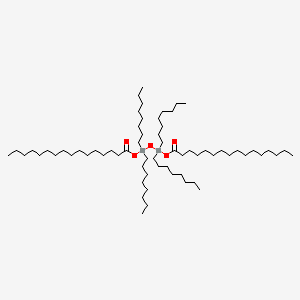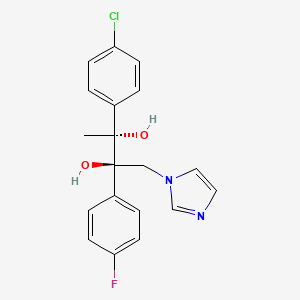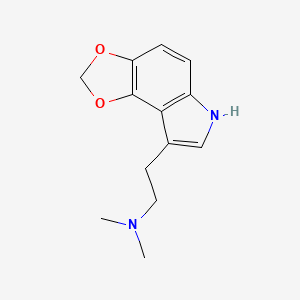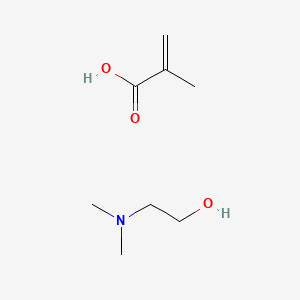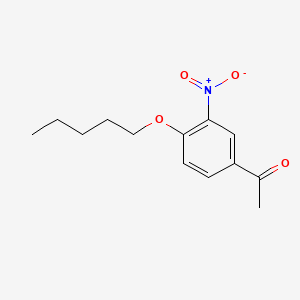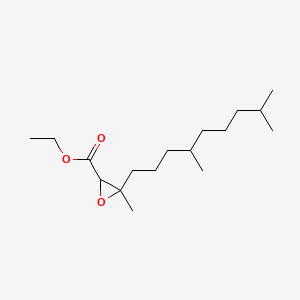
Acetic Acid, Chloro((4-methylacetamidophenyl)hydrazono)-, Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic Acid, Chloro((4-methylacetamidophenyl)hydrazono)-, Ethyl Ester is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a unique structure that includes an acetic acid moiety, a chloro group, a methylacetamidophenyl group, and an ethyl ester group. Its intricate molecular arrangement makes it a subject of interest for researchers exploring new synthetic pathways and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetic Acid, Chloro((4-methylacetamidophenyl)hydrazono)-, Ethyl Ester typically involves multiple steps, starting with the preparation of the hydrazone intermediate. This intermediate is then subjected to chlorination and esterification reactions to yield the final product. Common reagents used in these reactions include hydrazine, acetic anhydride, and ethyl alcohol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like flow chemistry and automated synthesis can enhance the scalability and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic Acid, Chloro((4-methylacetamidophenyl)hydrazono)-, Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acetic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Acetic Acid, Chloro((4-methylacetamidophenyl)hydrazono)-, Ethyl Ester has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial materials.
Wirkmechanismus
The mechanism of action of Acetic Acid, Chloro((4-methylacetamidophenyl)hydrazono)-, Ethyl Ester involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s hydrazone moiety can form covalent bonds with target molecules, leading to inhibition or activation of specific pathways. The chloro group and ethyl ester moiety contribute to the compound’s reactivity and stability, influencing its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic Acid, (4-chloro-2-methylphenoxy)-, Methyl Ester: This compound shares a similar acetic acid and chloro group structure but differs in the ester and phenyl groups.
Acetic Acid, (4-chloro-2-methylphenoxy)-, Ethyl Ester: Similar to the above compound but with an ethyl ester group instead of a methyl ester.
Uniqueness
Acetic Acid, Chloro((4-methylacetamidophenyl)hydrazono)-, Ethyl Ester is unique due to its hydrazone moiety and the specific arrangement of functional groups. This uniqueness allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
96722-57-5 |
|---|---|
Molekularformel |
C13H16ClN3O3 |
Molekulargewicht |
297.74 g/mol |
IUPAC-Name |
ethyl (2Z)-2-[[3-[acetyl(methyl)amino]phenyl]hydrazinylidene]-2-chloroacetate |
InChI |
InChI=1S/C13H16ClN3O3/c1-4-20-13(19)12(14)16-15-10-6-5-7-11(8-10)17(3)9(2)18/h5-8,15H,4H2,1-3H3/b16-12- |
InChI-Schlüssel |
FAYJEXQIBOVLKI-VBKFSLOCSA-N |
Isomerische SMILES |
CCOC(=O)/C(=N/NC1=CC(=CC=C1)N(C)C(=O)C)/Cl |
Kanonische SMILES |
CCOC(=O)C(=NNC1=CC(=CC=C1)N(C)C(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


